tert-Butyl 2-thioureidoacetate
Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . They are known for their stability and are commonly used in organic synthesis .
Molecular Structure Analysis
Tert-butyl compounds typically have a tetrahedral geometry around the central carbon atom . The exact molecular structure of “tert-Butyl 2-thioureidoacetate” would depend on the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Tert-butyl compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “this compound” would undergo would depend on its exact molecular structure.
Physical and Chemical Properties Analysis
Tert-butyl compounds generally have low polarity and are often liquids at room temperature . They are usually soluble in organic solvents but have low solubility in water .
Scientific Research Applications
Stereoselective Synthesis
The reagent derived from tert-butyl thioacetate, specifically tert-butyldimethylenolsilane, shows promise for highly stereoselective chelation-controlled additions. This process is notably applied in the synthesis of complex molecules like 1β-methylthienamycin, an intermediate in drug synthesis. The method overcomes limitations of the corresponding acetate, highlighting the compound's utility in stereoselective synthetic chemistry (Gennari & Cozzi, 1988).
Preparation of Guanidines
N,N′-di-(tert-butoxycarbonyl)thiourea, a related compound, serves efficiently in bis-Boc protected guanidine formation, showcasing its role in the preparation of amino compounds. This method stands out for its efficacy with compounds that are either sterically or electronically deactivated (Kim & Qian, 1993).
Acid Proliferation Concept
tert-Butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate illustrates an innovative acid proliferation concept through autocatalytic fragmentation. This approach leads to geometric progression in acid concentration, underscoring the compound's potential in developing new chemical processes (Ichimura, Arimitsu, & Kudo, 1995).
Synthesis of Chiral Thioureas
A new class of primary amine-thioureas based on tert-butyl esters of natural amino acids demonstrates significant potential as organocatalysts in Michael additions. This synthesis approach utilizes low-cost, commercially available tert-butyl esters, highlighting the importance of these esters as chiral building blocks for constructing novel chiral thioureas with high enantioselectivity (Kokotos & Kokotos, 2009).
Catalytic Asymmetric Oxidation
The catalytic asymmetric oxidation of tert-butyl disulfide, yielding tert-butyl tert-butanethiosulfinate with high enantiomeric excess, marks a significant advancement. This oxidation method, employing H2O2 and VO(acac)2, demonstrates the compound's role in synthesizing chiral tert-butanesulfinyl compounds through stereospecific nucleophilic displacement (Cogan et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a tert-butyl group have been found to interact with several targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, and calcium ion regulation .
Mode of Action
Compounds with a tert-butyl group are known for their unique reactivity patterns . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .
Biochemical Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways . It’s also worth noting that the tert-butyl group can be used in chemical transformations, highlighting its potential role in various biochemical pathways .
Result of Action
The tert-butyl group’s unique reactivity pattern can lead to various molecular and cellular changes . For instance, the tert-butyl group’s ability to abstract acidic protons can potentially alter the pH within cells, affecting various cellular processes .
Action Environment
The action, efficacy, and stability of Tert-Butyl 2-Thioureidoacetate can be influenced by various environmental factors. For instance, the solvent used can affect the tert-butyl group’s reactivity . Furthermore, the presence of other compounds can also influence the action of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(carbamothioylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXOFIKUSXAHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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